molecular formula C10H6BrNO2 B177257 3-Bromo-1-nitronaphthalene CAS No. 102153-47-9

3-Bromo-1-nitronaphthalene

Cat. No.: B177257
CAS No.: 102153-47-9
M. Wt: 252.06 g/mol
InChI Key: SYUKHFBRPMIOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-nitronaphthalene is a chemical compound that belongs to the family of naphthalene derivatives. It is characterized by the presence of a bromine atom and a nitro group attached to the naphthalene ring. The compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-nitronaphthalene typically involves the bromination of 1-nitronaphthalene. The reaction is carried out by treating 1-nitronaphthalene with bromine in the presence of a catalyst. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are designed to optimize yield and purity while minimizing environmental impact. The use of advanced catalysts and reaction conditions ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-nitronaphthalene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas, sodium borohydride, and catalytic hydrogenation.

    Substitution: Reagents such as sodium cyanide or organolithium compounds are used for nucleophilic substitution reactions.

Major Products Formed:

    Reduction: The reduction of this compound yields 3-bromo-1-aminonaphthalene.

    Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.

Scientific Research Applications

3-Bromo-1-nitronaphthalene is utilized in several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and mechanisms involving nitro and bromo groups.

    Medicine: Research on this compound contributes to the development of new drugs and therapeutic agents.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    1-Bromonaphthalene: Similar in structure but lacks the nitro group.

    1-Nitronaphthalene: Contains a nitro group but lacks the bromine atom.

    2-Bromo-1-nitronaphthalene: An isomer with the bromine and nitro groups in different positions.

Uniqueness: 3-Bromo-1-nitronaphthalene is unique due to the presence of both bromine and nitro groups on the naphthalene ring. This combination of functional groups allows for diverse chemical reactivity and applications in various fields.

Properties

IUPAC Name

3-bromo-1-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-5-7-3-1-2-4-9(7)10(6-8)12(13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUKHFBRPMIOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356569
Record name 3-bromo-1-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102153-47-9
Record name 3-bromo-1-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-nitronaphthalene
Reactant of Route 2
3-Bromo-1-nitronaphthalene
Reactant of Route 3
Reactant of Route 3
3-Bromo-1-nitronaphthalene
Reactant of Route 4
Reactant of Route 4
3-Bromo-1-nitronaphthalene
Reactant of Route 5
Reactant of Route 5
3-Bromo-1-nitronaphthalene
Reactant of Route 6
Reactant of Route 6
3-Bromo-1-nitronaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.